Sorbitan monododecanoate

Descripción

Historical Context and Evolution of Sorbitan (B8754009) Monolaurate Research

Sorbitan monolaurate, often identified by its commercial name Span 20, is a nonionic surfactant derived from sorbitol and lauric acid. shreechem.in The historical development of research into sorbitan esters, including sorbitan monolaurate, is intertwined with the broader understanding and application of surfactants. Early investigations focused on their ability to stabilize emulsions, facilitating the mixing of immiscible oil and water phases. shreechem.in

Over time, the scope of research expanded beyond basic emulsification to explore their roles in more complex systems. This evolution was driven by the recognition of their mild nature, broad compatibility with other ingredients, and biodegradability. shreechem.in Initial studies likely laid the groundwork for their widespread adoption in various industries, including food, cosmetics, and pharmaceuticals, where their functional properties were highly valued. shreechem.in The continuous demand for stable formulations and the drive towards more environmentally friendly ingredients have further propelled research into optimizing the synthesis and application of sorbitan monolaurate. shreechem.in

Nomenclature and Chemical Classification in Scientific Literature

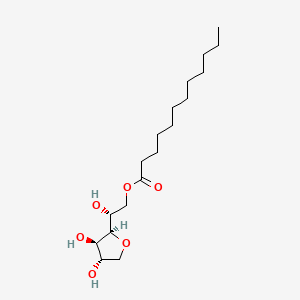

Sorbitan monolaurate belongs to the class of nonionic surfactants. Its chemical structure is characterized by a sorbitan backbone (a derivative of sorbitol) esterified with lauric acid. atamanchemicals.comhuanachemical.com This bifunctionality, with a lipophilic fatty acid chain and a hydrophilic sorbitol-derived body, provides its essential properties as an emulsifier and wetting agent. atamanchemicals.com

Sorbitan Monolaurate (Span 20)

Sorbitan monolaurate is a mixture of esters formed from the fatty acid lauric acid and polyols derived from sorbitol, including sorbitan and isosorbide (B1672297). wikipedia.org It is also known as sorbitan laurate. atamanchemicals.comhuanachemical.com In commercial contexts, it is frequently referred to as Span 20. shreechem.in It is a lipophilic surfactant, typically used as a water-in-oil (W/O) emulsifier, with a Hydrophilic-Lipophilic Balance (HLB) value of 8.6. huanachemical.combiophoretics.com At room temperature, it can appear as a yellow to amber viscous liquid or a soft paste. huanachemical.com

Key Chemical Properties of Sorbitan Monolaurate (Span 20)

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₆ | atamanchemicals.comhuanachemical.comthermofisher.com |

| Molecular Weight | 346.5 g/mol | atamanchemicals.comthermofisher.comnih.gov |

| Appearance | Yellow to amber viscous liquid/soft paste | huanachemical.com |

| HLB Value | 8.6 | huanachemical.combiophoretics.com |

| Solubility in Water | Insoluble | atamanchemicals.combiophoretics.com |

| CAS Number | 1338-39-2 | huanachemical.comnih.govspectrumchemical.com |

| PubChem CID | 11046239 or 16218599 | nih.govfda.govatamankimya.com |

Polyoxyethylene (20) Sorbitan Monolaurate (Polysorbate 20, Tween 20)

Polyoxyethylene (20) sorbitan monolaurate, commonly known as Polysorbate 20 or Tween 20, is a nonionic surfactant formed by the ethoxylation of sorbitan monolaurate. wikipedia.orghuanachemical.comfoodadditives.net This process involves reacting sorbitan monolaurate with approximately 20 moles of ethylene (B1197577) oxide per mole of sorbitol and its anhydrides. atamankimya.comwho.int The "20" in its name refers to the average number of oxyethylene units and also indicates that the fatty acid linked is monolaurate or lauric acid. foodadditives.netvenus-goa.com

Polysorbate 20 is a hydrophilic nonionic surfactant, primarily used as an oil-in-water (O/W) emulsifier and solubilizer. huanachemical.comhuanachemical.comchemicalbook.com It is a clear, yellow to yellow-green viscous liquid. wikipedia.org Its HLB value is approximately 16.7, indicating its strong hydrophilic nature. wikipedia.orgatamankimya.com

Key Chemical Properties of Polyoxyethylene (20) Sorbitan Monolaurate (Polysorbate 20, Tween 20)

| Property | Value | Source |

| Molecular Formula | C₅₈H₁₁₄O₂₆ (typical) | wikipedia.orghuanachemical.com |

| Molar Mass | 1226 g/mol (typical) | wikipedia.org |

| Appearance | Clear, yellow to yellow-green viscous liquid | wikipedia.org |

| HLB Value | 16.7 | wikipedia.orgatamankimya.com |

| Solubility in Water | Soluble | huanachemical.comatamanchemicals.com |

| CAS Number | 9005-64-5 | wikipedia.orgfishersci.cafishersci.com |

| PubChem CID | 443314 | fishersci.cafishersci.comflybase.org |

Scope and Significance of Sorbitan Monolaurate in Contemporary Research

Sorbitan monolaurate and its ethoxylated derivative, Polysorbate 20, hold significant importance in contemporary academic research due to their versatile properties as surfactants, emulsifiers, and solubilizers. Their applications are diverse, spanning various scientific and industrial fields.

In emulsion research , sorbitan monolaurate (Span 20) is frequently used, often in combination with Polysorbate 20 (Tween 20), to study phase inversion behavior and optimize emulsion stability. Researchers investigate how factors like surfactant HLB, oil/water ratio, and concentration influence emulsion morphology and droplet size. researchgate.net For instance, studies have shown an optimal HLB value can lead to the smallest emulsion particle size. researchgate.net

In pharmaceutical research , sorbitan monolaurate serves as an excipient, solubilizer, and stabilizer in formulations such as creams, ointments, and oral suspensions. shreechem.inatamanchemicals.com Polysorbate 20 is widely utilized to stabilize therapeutic proteins and monoclonal antibodies against interfacial stresses, preventing aggregation, denaturation, and surface adsorption. chromatographyonline.com Research explores its role in drug delivery systems, including lipidic nanocarriers, to improve the solubility and absorption of drugs. nih.govclinicaltrials.eu For example, studies hypothesize that Polysorbate 20 may influence drug absorption by inhibiting uptake transporters in the intestine. clinicaltrials.eu It is also studied for its use in artificial tear formulations for dry eye syndrome. clinicaltrials.eu

In nanotechnology research , these compounds are employed for synthesizing various nanomaterials. For instance, Polysorbate 20 has been utilized as a shape-directing agent for synthesizing spheroidal magnetite nanoassemblies. wikipedia.orgatamanchemicals.com Sorbitan monolaurate has also been found suitable as a surfactant in the preparation of Poly(divinylbenzene) emulsion-derived (PolyHIPE) solid foam. atamanchemicals.com

Furthermore, in broader biological research , sorbitan monolaurate and its derivatives are used as detergents for removing peripheral membrane proteins, as washing agents in techniques like Western blots and ELISAs to prevent antibody binding, and as solubilizing agents for membrane proteins during isolation and purification. atamankimya.comatamanchemicals.comnih.govclinisciences.com Their stability and non-toxicity make them valuable tools in cell culture media and protein/lipid formulations. biophoretics.comatamankimya.com The ongoing research into their cyto/genotoxicity effects also highlights the continuous effort to understand their full biological impact. nih.gov

The market for sorbitan monolaurate is experiencing growth, driven by extensive research and development efforts across various end-user industries, including pharmaceuticals, personal care, and food. zionmarketresearch.com This continuous research underscores the compound's significance and its evolving applications in modern science.

Structure

2D Structure

Propiedades

Número CAS |

1338-39-2 |

|---|---|

Fórmula molecular |

C18H34O6 |

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate |

InChI |

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1 |

Clave InChI |

LWZFANDGMFTDAV-BURFUSLBSA-N |

SMILES isomérico |

CCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1[C@H]([C@@H](CO1)O)O)O |

SMILES canónico |

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

Apariencia |

Solid powder |

Otros números CAS |

1338-39-2 5959-89-7 8028-02-2 |

Descripción física |

Liquid Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Sorbitan monolaurate; Arlacel 20; Arlacel-20; Arlacel20; Emasol L 10; Emasol L-10; Emasol L10; L 250; L-250; L250; |

Origen del producto |

United States |

Synthetic Methodologies and Structural Elucidation of Sorbitan Monolaurate

Esterification Processes in Sorbitan (B8754009) Monolaurate Synthesis

Sorbitan monolaurate is fundamentally produced through the esterification of sorbitol with lauric acid. shreechem.incnchemsino.comcnadditives.com This reaction leads to the formation of a mixture of esters, including those derived from sorbitan and isosorbide (B1672297), which are cyclic anhydrides of sorbitol. wikipedia.orgatamanchemicals.com

The direct reaction involves the combination of sorbitol and lauric acid. Sorbitol, a hexahydroxy alcohol, undergoes esterification with the carboxyl group of lauric acid. cnadditives.comspecialchem.com This process forms ester linkages, resulting in sorbitan monolaurate. cnadditives.com

The synthesis of sorbitan monolaurate can be influenced by various factors, including the choice of catalyst, temperature, and reactant molar ratios, to optimize yield and product quality.

Catalysis: Both acidic and alkaline catalysts are employed in the esterification process.

Acid Catalysis: Acidic catalysts such as p-toluenesulfonic acid (p-TSA) and sulfuric acid are commonly used. oup.comacs.orgresearchgate.net For instance, p-TSA has been utilized in the esterification of sorbitol and lauric acid at temperatures ranging from 140°C to 180°C. acs.org Sulfuric acid is also a widely used route for the industrial synthesis of 1,4-sorbitan, a key intermediate. oup.com

Alkaline Catalysis: Alkaline catalysts like sodium hydroxide (B78521) are preferred due to their high efficiency and cost-effectiveness. Other alkaline materials, including potassium hydroxide, calcium hydroxide, sodium acetate, sodium stearate (B1226849), or trisodium (B8492382) phosphate, can also be used. google.com

Enzymatic Synthesis: Enzymatic methods have also been explored for the esterification of sorbitol with lauric acid. researchgate.net

Reaction Conditions:

Temperature: For alkaline-catalyzed esterification, temperatures typically range from approximately 180°C to 215°C. Temperatures above 215°C are generally avoided to prevent undesirable color formation in the product. google.com In contrast, acid-catalyzed reactions can be carried out at lower temperatures, such as 140°C to 180°C, though temperatures above 160°C with p-TSA may negatively affect the quality of the sorbitan fatty acid esters formed. acs.org

Molar Ratio: The molar ratio of fatty acid to sorbitol is a critical parameter. For the preparation of sorbitan monolaurate, a preferred molar ratio of fatty acid to sorbitol is approximately 1.1:1. google.com

Table 1: Typical Reaction Parameters for Sorbitan Monolaurate Synthesis

| Parameter | Acid-Catalyzed Esterification acs.org | Alkaline-Catalyzed Esterification google.com |

| Catalyst Type | p-toluenesulfonic acid | Sodium hydroxide (preferred) |

| Temperature Range | 140-180°C | 180-215°C |

| Fatty Acid:Sorbitol | 1:1 (initial) | ~1.1:1 |

A common industrial approach for producing sorbitan monolaurate involves a two-stage process: first, the dehydration of sorbitol to sorbitan, followed by the esterification of the resulting sorbitan with lauric acid. nih.govwikipedia.orghuanachemical.com

Dehydration of Sorbitol: Sorbitol is initially dehydrated to form sorbitan, which is a cyclic sorbitol anhydride. nih.govwikipedia.org This dehydration typically yields a mixture of five- and six-membered cyclic ethers, with 1,4-anhydrosorbitol being the predominant product. wikipedia.org This step involves the removal of water from the sorbitol molecule. nih.gov Catalysts such as sulfuric acid, p-toluenesulfonic acid, and formic acid can facilitate this dehydration. oup.comgoogle.combiointerfaceresearch.com Optimized conditions for dehydration can include temperatures between 100°C and 160°C for various durations. journal-of-agroalimentary.ro For instance, sulfuric acid-catalyzed dehydration of sorbitol can yield up to 58% of 1,4-sorbitan. oup.com

Esterification of Sorbitan: The sorbitan mixture obtained from the dehydration step is then esterified with lauric acid. shreechem.inspecialchem.comhuanachemical.com This two-stage method, where anhydrization and esterification are performed as separate steps, is often preferred as it can lead to products with lower color formation and improved adherence to product specifications compared to single-step processes. acs.orggoogle.com

Ethoxylation of Sorbitan Monolaurate for Polysorbate Derivatives

Sorbitan monolaurate serves as a crucial intermediate for the production of polysorbate derivatives, particularly Polysorbate 20, through a process called ethoxylation. wikipedia.orgnaturalflowerpower.comfishersci.ca

Ethoxylation involves the controlled addition of ethylene (B1197577) oxide units to sorbitan monolaurate. This reaction typically occurs in a high-pressure autoclave in the presence of a catalyst. biointerfaceresearch.comgoogleapis.com

Catalysts: Alkali metal catalysts, such as potassium hydroxide, sodium hydroxide, or sodium methoxide, are commonly used to facilitate the addition of ethylene oxide. googleapis.com

Reaction Conditions: The ethoxylation reaction is conducted under controlled temperature and pressure. Preferred reaction temperatures range from 70°C to 130°C, with more specific ranges often cited as 80°C to 120°C, and ideally 90°C to 110°C. googleapis.com The reaction pressure is typically maintained between 0.1 and 0.8 MPa, with 0.1 to 0.4 MPa being more preferred. googleapis.com After the reaction, the product is often neutralized with a mineral acid (e.g., phosphoric acid) to adjust the pH. googleapis.com

The ethoxylation process results in the formation of polyoxyethylene sorbitan monolaurate, with Polysorbate 20 being a prominent commercial product. wikipedia.orgfishersci.caatamanchemicals.com

Average Ethylene Oxide Units: The "20" in Polysorbate 20 signifies that approximately 20 moles of ethylene oxide are condensed per mole of sorbitol and its anhydrides during the manufacturing process. nih.govatamanchemicals.com

Heterogeneous Distribution: It is important to note that these 20 ethylene oxide repeat units are not uniformly attached to a single chain but are distributed across multiple hydroxyl groups (typically four) on the sorbitan monolaurate molecule. wikipedia.orgatamanchemicals.comatamanchemicals.com This distribution leads to a commercial product that is a complex mixture of various chemical species with a range of polyethylene (B3416737) glycol chain lengths. wikipedia.orgatamanchemicals.comatamanchemicals.com

Product Properties: Polysorbate 20 is a nonionic surfactant known for its stability and emulsifying properties, with a typical Hydrophilic-Lipophilic Balance (HLB) value of 16.7. wikipedia.org

Structural Characterization Techniques for Sorbitan Monolaurate and Derivatives

Spectroscopic methods, particularly Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the structural characterization of sorbitan monolaurate.

FTIR Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in sorbitan monolaurate. The infrared spectrum of sorbitan monolaurate, as a partial fatty acid ester of a polyoxyethylated polyol, exhibits specific absorption bands corresponding to ester carbonyl (C=O), hydroxyl (-OH), and C-H stretching vibrations. fao.org FTIR studies can also provide insights into molecular interactions and polymorphic forms, as seen in studies involving related sorbitan esters like sorbitan monostearate, where changes in spectra can indicate alterations in crystal packing or molecular arrangements. mdpi.com

NMR Spectroscopy: Both proton (¹H) NMR and carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the detailed molecular structure and composition of sorbitan monolaurate and its complex mixtures.

¹H NMR: ¹H NMR spectra reveal various proton signals attributable to the sorbitan moiety, including those from -CH₂O- groups adjacent to the fatty acid side chain, and the lauric acid alkyl chain. Minor proton signals from the cyclic sorbitol-derived structures (sorbitan and isosorbide) can also be observed, aiding in understanding the isomeric composition. niph.go.jp Quantitative ¹H NMR can be used for determining the content of specific groups, such as oxyethylene groups in polysorbates, by comparison with internal calibrants. nih.gov

¹³C NMR: ¹³C NMR spectroscopy provides detailed information about the carbon backbone of the molecule. It has been evaluated as a quantitative tool for analyzing components of complex mixtures like polysorbate 80 (polyoxyethylene sorbitan monooleate), revealing the presence of sorbitan polyethoxylate esters, isosorbide polyethoxylate esters, and polyethylene glycol (PEG) esters. researchgate.net This technique facilitates the quantification of component ratios and can indicate the degree of polymerization of polyoxyethylene groups. researchgate.net

Chromatographic techniques are essential for separating the various ester components and impurities within sorbitan monolaurate mixtures and for their subsequent quantification.

Thin-Layer Chromatography (TLC): TLC is widely employed for the identification, separation, and quantification of surfactants, including sorbitan monolaurate. Various chromatographic systems, often utilizing silica (B1680970) gel as the stationary phase and mixed aqueous-organic eluents (e.g., aqueous thiourea, acetone, methanol), are used to achieve separation of different classes or groups of surfactants. researchgate.netscispace.comoup.comresearchgate.net Detection can be performed using reagents like modified Dragendorff reagent. researchgate.netkemdikbud.go.id TLC allows for the separation of mono-, di-, and tri-fatty acid esters of sorbitol and its anhydrides. researchgate.netkemdikbud.go.id

Table 1: Fatty Acids Identified After Hydrolysis of Sorbitan Ester Surfactants by GC researchgate.net

| Surfactant | Chemical Name | Fatty Acids Found After Hydrolysis (Approximate %) |

| Span-20 | Sorbitan Monolaurate | Lauric acid (50%), Myristic acid (19%), Palmitic acid (9%), Caprylic acid (7%), Capric acid (6%) |

| Span-60 | Sorbitan Monostearate | Stearic acid (50%), Palmitic acid (40%) |

| Span-80 | Sorbitan Monooleate | Oleic acid (70%), Palmitic acid (4%), Linoleic acid (8%) |

Gas-Liquid Chromatography (GLC): GLC (also referred to as Gas Chromatography, GC) is used to monitor the esterification of sorbitol and fatty acids, as well as to analyze and quantitate sorbitan monolaurate. researchgate.net For analysis, sorbitan monolaurate is typically saponified, and the liberated fatty acids (e.g., lauric and myristic acids) are methylated to their methyl esters before GLC quantitation. tandfonline.comtandfonline.com This technique can separate monoesters with different acyl chain lengths and partially resolve isomers. worktribe.com For instance, methyl esters of lauric and myristic acids have retention times of approximately 0.9 min and 1.9 min, respectively, under specific GLC conditions. tandfonline.com

Table 2: Typical GLC Retention Times for Methyl Esters of Fatty Acids from Saponified Sorbitan Monolaurate tandfonline.com

| Fatty Acid Methyl Ester | Approximate Retention Time (min) |

| Methyl Laurate | 0.9 |

| Methyl Myristate | 1.9 |

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful technique for the identification of components and the elucidation of structural details within complex mixtures of sorbitan monolaurate and its derivatives. LC-MS methods allow for the detection of polysorbate constituents at sub-ppm levels, offering high specificity and sensitivity. lcms.cz This approach involves the hydrolysis of the fatty acid sorbitan ester, followed by rapid methylation of the free fatty acids, and subsequent analysis of the fatty acid methyl ester (FAME) profile. lcms.cz While the exact position of fatty acid components in complex esters may not always be determined, the combination of different fatty acid groups can be identified through selected ion monitoring (SIM) of the HPLC eluent. researchgate.net

Mechanisms of Action and Interfacial Phenomena

Emulsification Mechanisms

Emulsification is the process of dispersing one immiscible liquid within another, forming a stable emulsion. Sorbitan (B8754009) monolaurate facilitates this process through several key mechanisms.

Reduction of Interfacial Tension at Oil-Water Interfaces

A primary mechanism by which sorbitan monolaurate functions as an emulsifier is its ability to significantly reduce the interfacial tension between oil and water phases. shreechem.inhuanachemical.comresearchgate.netlsu.edu When introduced into an oil-water system, the amphiphilic molecules of sorbitan monolaurate preferentially adsorb at the interface. shreechem.inhuanachemical.com The hydrophobic lauric acid tails orient themselves towards the oil phase, while the hydrophilic sorbitan heads extend into the aqueous phase. shreechem.in This alignment at the interface lowers the free energy required to create new surface area, thereby reducing the interfacial tension. shreechem.inhuanachemical.com For instance, sorbitan products, including sorbitan monolaurate (Span 20), have been shown to reduce interfacial tensions at mineral oil/water and n-heptane/water interfaces by approximately 80% and 70%, respectively. researchgate.net This reduction in interfacial tension facilitates the dispersion of one liquid into another, allowing for the formation of fine droplets and, consequently, a more stable emulsion. shreechem.inhuanachemical.com

Micelle Formation and Emulsion Stabilization

Beyond reducing interfacial tension, sorbitan monolaurate contributes to emulsion stabilization through micelle formation. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules like sorbitan monolaurate self-assemble into aggregates called micelles. researchgate.netproceedings.science In oil-in-water (O/W) emulsions, the hydrophobic tails of the surfactant molecules cluster together in the interior, forming a hydrophobic core, while the hydrophilic heads face outwards towards the aqueous phase. shreechem.in In water-in-oil (W/O) emulsions, the orientation is reversed, with hydrophilic heads pointing inwards to encapsulate water droplets and hydrophobic tails extending into the continuous oil phase. huanachemical.combiophoretics.com Sorbitan monolaurate (Span 20) is noted for its ability to form larger micelles compared to some other surfactants, a characteristic attributed to its lipid composition. researchgate.net These micelles act as reservoirs for the dispersed phase, preventing the coalescence of droplets by forming a protective barrier around them. shreechem.inhuanachemical.com This mechanical barrier, along with the reduction in interfacial tension, contributes significantly to the long-term stability of emulsions. shreechem.inhuanachemical.comtandfonline.com

Hydrophilic-Lipophilic Balance (HLB) as a Key Determinant of Emulsification

The Hydrophilic-Lipophilic Balance (HLB) system is a crucial parameter for characterizing surfactants and predicting their emulsification properties. It assigns a numerical value to a surfactant based on the balance between its hydrophilic and lipophilic portions. tripod.com Sorbitan monolaurate has an HLB value of 8.6. huanachemical.comontosight.aibiophoretics.comtripod.comirosurfactant.comchemicalbook.comjyhy-chem.com This relatively low HLB value indicates that sorbitan monolaurate is more lipophilic (oil-loving) than hydrophilic (water-loving). atamanchemicals.combiophoretics.comjyhy-chem.com Consequently, it is primarily effective as a water-in-oil (W/O) emulsifier, meaning it favors the formation and stabilization of emulsions where water droplets are dispersed in a continuous oil phase. huanachemical.comontosight.aibiophoretics.comirosurfactant.com Surfactants with HLB values between 3 and 6 are generally suitable for W/O emulsions, while those with higher HLB values (typically 8-18) are effective for O/W emulsions. atamanchemicals.comwiley-vch.de The specific HLB of sorbitan monolaurate makes it a preferred choice for formulations requiring W/O emulsion stability.

The HLB values for various sorbitan esters are summarized below:

| Surfactant Name | Common Name (if applicable) | HLB Value | Emulsion Type Preference |

| Sorbitan monostearate | Span 60 | 4.7 tripod.com | W/O |

| Sorbitan monopalmitate | Span 40 | 6.7 tripod.com | W/O |

| Sorbitan monolaurate | Span 20 | 8.6 tripod.com | W/O |

| Polyoxyethylene sorbitan tristearate | Tween 65 | 10.5 tripod.com | O/W |

Surfactant and Wetting Agent Functionality

Beyond its primary role in emulsification, sorbitan monolaurate exhibits significant surface activity and wetting agent properties, which are critical in various applications.

Surface Activity and Spreading Enhancement

Sorbitan monolaurate is a highly effective surface-active agent due to its amphiphilic structure. shreechem.inhuanachemical.comatamanchemicals.comjyhy-chem.com Its ability to adsorb at interfaces, not just oil-water, but also liquid-air or solid-liquid interfaces, reduces surface tension and facilitates spreading. atamanchemicals.comatamankimya.comatamanchemicals.comcrodaagriculture.com As a wetting agent, it improves the contact between a liquid and a solid surface by lowering the liquid's surface tension, allowing it to spread more easily and uniformly over the surface. huanachemical.comirosurfactant.comjyhy-chem.comatamanchemicals.comatamanchemicals.comcrodaagriculture.commistralni.co.uk This property is particularly valuable in applications where uniform distribution or penetration of a liquid is desired, such as in textile processing where it acts as a wetting agent to ensure even application of treatments. huanachemical.comirosurfactant.com In cosmetic and pharmaceutical formulations, its wetting properties contribute to smooth textures and enhanced product application. shreechem.inatamankimya.com

Interactions with Other Surfactants and Polymers

Sorbitan monolaurate frequently interacts with other surfactants and polymers to achieve enhanced stability and performance in complex formulations. It is often blended with more hydrophilic surfactants, such as polysorbates (e.g., Polysorbate 20, Polysorbate 60, or Polysorbate 80), to achieve optimal HLB values for specific emulsion types. biophoretics.comatamanchemicals.com For instance, sorbitan monolaurate (Span 20) is a lipophilic non-ionic surfactant that can be combined with hydrophilic ionic surfactants like polysorbates to create a balanced emulsifier system. biophoretics.com This synergistic interaction allows for the formation of more stable oil-in-water or water-in-oil emulsions, depending on the desired HLB of the mixture. biophoretics.comwiley-vch.de

Gelation and Rheological Behavior in Formulations

Gelation Kinetics and Crystal Growth in Organogels

Organogels are semi-solid systems where a liquid organic phase is immobilized within a three-dimensional network formed by self-assembled low-molecular-weight gelators (LMWGs). The formation of these networks typically involves dissolving the gelator in the organic solvent at an elevated temperature, followed by cooling, which induces the self-assembly of gelator molecules into fibrous or crystalline structures that entrap the solvent. This process is governed by gelation kinetics and the morphology of the growing crystals.

In the context of hydrogels, such as carrageenan gels, the presence of sorbitan monolaurate, alongside other components, significantly influences the gelation kinetics. For instance, studies have shown that the incorporation of calcium chloride dihydrate (CCD) salt into carrageenan gel formulations containing sorbitan monolaurate can accelerate the gelation process. This acceleration is indicated by a faster intersection of the storage modulus (G') and loss modulus (G'') curves, occurring at higher temperatures (e.g., from 56.6 °C to 50.43 °C with increasing salt concentration), signifying a quicker transition from a liquid to a gel state analis.com.my.

Viscoelastic Properties and Shear-Thinning Behavior

Materials exhibiting both viscous (flow-like) and elastic (solid-like) characteristics are termed viscoelastic scribd.comtainstruments.com. Formulations containing sorbitan monolaurate, such as pharmaceutical creams, are known to display viscoelastic behavior scribd.comresearchgate.net. This property is crucial for product consistency during storage and ease of application.

A notable rheological characteristic often observed in such formulations is shear-thinning behavior, also known as pseudoplasticity. Shear-thinning refers to the phenomenon where the viscosity of a fluid decreases as the shear rate or shear stress applied to it increases scribd.comtainstruments.com. This is a desirable property for many topical formulations, allowing them to be easily spread upon application while maintaining their structure at rest.

The impact of sorbitan monolaurate concentration on the viscosity of carrageenan scented gels is summarized in the following table:

| Sorbitan Monolaurate Concentration (% v/v) | Viscosity (mPa·s) |

| 0 (Control) | 979.37 uitm.edu.myresearchgate.net |

| 0.50 | (Reduced from control) uitm.edu.myresearchgate.net |

| 1.00 | (Reduced from control) uitm.edu.myresearchgate.net |

| 1.50 | (Reduced from control) uitm.edu.myresearchgate.net |

| 2.00 | (Reduced from control) uitm.edu.myresearchgate.net |

| 2.50 | (Reduced from control) uitm.edu.myresearchgate.net |

Influence on Gel Strength and Stability

Sorbitan monolaurate significantly influences the mechanical strength and long-term stability of gel formulations. Gel strength is often quantified using methods like the Bloom test, where a higher Bloom number indicates a stronger gel uitm.edu.my.

Research on carrageenan scented gels has shown that the incorporation of sorbitan monolaurate leads to an increase in gel strength. Specifically, samples with higher concentrations of sorbitan monolaurate (e.g., 1.50%, 2.00%, and 2.50% v/v) demonstrated high Bloom numbers, indicating enhanced gel strength uitm.edu.myresearchgate.net. For instance, the control sample had a Bloom number of 83.29 g, while samples with 1.50%, 2.00%, and 2.50% v/v sorbitan monolaurate exhibited high bloom, signifying increased gel strength uitm.edu.my.

Beyond initial strength, the stability of a gel over time is crucial, often assessed by parameters such as residual gel weight or weight loss. While higher concentrations of sorbitan monolaurate contributed to increased gel strength, an optimal concentration was observed for stability. In the carrageenan gel study, the sample with 0.5% (v/v) sorbitan monolaurate exhibited the lowest residual loss (11.8%) and the highest residual gel weight after 10 days, suggesting it was the most stable formulation in terms of maintaining its structure uitm.edu.myresearchgate.net. A high residual gel weight is indicative of the gel's ability to retain its structure and product integrity over time analis.com.my.

Furthermore, the interaction of sorbitan monolaurate with other components in a formulation can bolster gel strength and stability. In carrageenan gels, the addition of calcium chloride dihydrate salt, in conjunction with sorbitan monolaurate, resulted in a substantial increase in gel Bloom strength (e.g., from 830.04 g at 0.5% CCD to 1331.39 g at 2% CCD). This enhanced strength and the highest residual gel weight (16.74% after 21 days for 2% CCD) were attributed to strong interactions between the CCD salt and the gel matrix, which includes sorbitan monolaurate analis.com.my.

The influence of sorbitan monolaurate concentration on gel strength (Bloom number) and stability (residual gel weight) in carrageenan scented gels is presented below:

| Sorbitan Monolaurate Concentration (% v/v) | Bloom Number (g) | Residual Gel Weight (after 10 days) |

| 0 (Control) | 83.29 uitm.edu.my | (Not specified, but higher loss) uitm.edu.my |

| 0.50 | 104.69 uitm.edu.my | Lowest residual loss (11.8%) uitm.edu.myresearchgate.net |

| 1.00 | < 150 uitm.edu.my | (Not specified) uitm.edu.my |

| 1.50 | High Bloom uitm.edu.myresearchgate.net | (Not specified) uitm.edu.my |

| 2.00 | High Bloom uitm.edu.myresearchgate.net | (Not specified) uitm.edu.my |

| 2.50 | High Bloom uitm.edu.myresearchgate.net | (Not specified) uitm.edu.my |

Advanced Applications in Formulation Science and Drug Delivery Systems

Pharmaceutical Formulations

In pharmaceutical formulations, sorbitan (B8754009) monolaurate functions primarily as a solubilizer, stabilizer, and dispersant shreechem.incnadditives.com. It is an essential excipient in developing high-quality, safe, and effective drugs cnadditives.com.

Sorbitan monolaurate is extensively utilized in topical preparations such as creams, ointments, and oral suspensions due to its ability to solubilize and stabilize various components shreechem.inatamanchemicals.comncats.iocnadditives.comatamankimya.commedkoo.comatamanchemicals.comatamanchemicals.comatamanchemicals.com. Its emulsifying properties facilitate the dispersion of drugs into fine, stable droplets, which is particularly beneficial for poorly water-soluble active pharmaceutical ingredients cnadditives.com. This property ensures uniform distribution of active ingredients and improved product texture atamankimya.comatamanchemicals.comatamanchemicals.com. Furthermore, sorbitan monolaurate acts as a stabilizer for drugs susceptible to environmental degradation from factors such as heat, light, or oxidation, thereby prolonging their shelf life and maintaining their potency cnadditives.com.

Sorbitan monolaurate's surface-active properties are leveraged to improve the delivery of therapeutic agents, enhancing their bioavailability and ensuring their effective transport to target sites within the body shreechem.incnadditives.comatamanchemicals.combiophoretics.com. It aids in overcoming challenges associated with drug solubility and stability, which are critical for effective drug delivery cnadditives.com.

Niosomes, which are vesicular systems composed of non-ionic surfactants and cholesterol, have emerged as promising carriers for drug delivery, offering enhanced bioavailability and controlled release researchgate.netcore.ac.ukjpionline.orgnih.govfrontiersin.org. Sorbitan monolaurate (Span 20) is a key non-ionic surfactant used in the preparation of these vesicles researchgate.netcore.ac.uk. Studies have demonstrated that niosomal formulations incorporating sorbitan monolaurate can provide sustained and prolonged drug delivery, leading to improved bioavailability core.ac.ukfrontiersin.org.

The composition of niosomes, particularly the ratio of surfactant to cholesterol, significantly influences their physicochemical characteristics, including particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and long-term stability researchgate.netjpionline.orgnih.gov. For instance, increasing the amount of cholesterol in niosomal formulations can result in smaller vesicles, higher drug entrapment efficiency, and enhanced stability over time researchgate.netjpionline.org. Research on diacerein-loaded niosomes, prepared with sorbitan monolaurate and poloxamer 184, showed that mixed surfactant systems exhibited superior entrapment efficiencies, smaller particle sizes, and lower PDI values compared to formulations made with pure surfactant systems researchgate.net.

Table 1: Characteristics of Diacerein-Loaded Niosomal Formulations

| Surfactant System (Sorbitan Monolaurate:Poloxamer 184) | Cholesterol Ratio | Entrapment Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |

| Mixed System | 1:1 | 90.5 | Smaller | Lower |

| Pure Surfactant System | - | Lower | Larger | Higher |

| (General Trend) | Increasing | Increased | Decreased | Improved Stability |

Note: Specific numerical values for particle size and PDI for pure surfactant systems were not provided in the source, but a comparative trend was indicated researchgate.net.

Sorbitan monolaurate is utilized as an emulsifier and stabilizer in the creation of various nanoparticle formulations designed for enhanced drug delivery google.comtaylorandfrancis.com. These nanosized particles, typically ranging from 10 to 1000 nm, are capable of overcoming physiological barriers, thereby improving drug absorption and retention ui.ac.id. For example, sorbitan monolaurate has been identified as a surfactant component in nanoparticle formulations aimed at improving drug delivery to the bladder google.com. In the context of polyalkylcyanoacrylate nanoparticles, sorbitan monolaurate has been employed as an emulsifier during their preparation taylorandfrancis.com. Furthermore, polyoxyethylene 20 sorbitan monolaurate is used in microemulsion-based systems for the synthesis of poly(ethylcyanoacrylate) nanoparticles, highlighting its role in controlling the colloidal properties of these drug delivery systems nih.gov. Solid lipid nanoparticles (SLN), which are effective in enhancing the solubility and bioavailability of drugs, can also be stabilized by surfactants like sorbitan monolaurate ui.ac.id.

Sorbitan monolaurate (Span 20) is recognized as a potent penetration enhancer in liposomal formulations for topical drug delivery researchgate.netmdpi.comnih.gov. Its inclusion in liposomes has been shown to enhance the skin penetration of various drugs, particularly those with poor cutaneous absorption, such as 5-fluorouracil (B62378) (5-FU) researchgate.netnih.gov. Research indicates that liposomes containing sorbitan monolaurate can increase skin cancer cell cytotoxicity and, when combined with microneedling, significantly improve the skin penetration of 5-FU researchgate.netnih.gov. The presence of Span 20 in liposomes has been observed to potentiate the in vitro release of 5-FU researchgate.net.

Similarly, polyoxyethylene (20) sorbitan monolaurate (Tween 20) has been found to increase the fluidity of liposomal vesicles near the phospholipid bilayer's polar head group, which correlates with enhanced skin penetration of encapsulated substances dovepress.com. Beyond cancer therapeutics, sorbitan monolaurate has demonstrated its ability to enhance the cutaneous absorption of vitamin C when incorporated into water-in-oil emulsions mdpi.com. It has also been shown to increase the flux of sumatriptan (B127528) through the skin, further underscoring its utility as a permeation enhancer in transdermal systems taylorandfrancis.comjarcet.com.

Table 2: 5-Fluorouracil (5-FU) Concentration in Skin (Epidermis + Dermis) after Topical Application

| Formulation Type | Passive Penetration (ng/cm²) | Pretreatment with Microneedles (ng/cm²) |

| 5-FU Solution | 1997.71 | 3214.07 |

| Liposome without Span 20 | 1842.20 | 2342.84 |

| Liposome with Span 20 | 2585.49 | 5018.05 |

Data indicates that liposomes containing Span 20, especially with microneedling, significantly enhance 5-FU penetration into the skin researchgate.net.

Table 3: Permeation Enhancement Ratio (ER) for Vitamin C (VC) with Sorbitan Monolaurate

| Permeation Enhancer Combination | Permeation Enhancement Ratio (ER) | Skin Type |

| Decyl glucoside and Sorbitan monolaurate | 6.222 | Porcine skin |

| Isopropyl myristate (40%), Span® 20 (24%), and Tween® 80 (36%) | 106.57 | Rabbit skin |

Sorbitan monolaurate, alone or in combination, significantly increases the permeation of VC in topical formulations mdpi.com.

Sorbitan monolaurate is relevant in the formulation of microcapsules for medical and pharmaceutical uses google.com. Research has explored the influence of sorbitan monolaurate on the phase diagram for microcapsule formation, indicating that microcapsules are readily formed within specific polymer and solvent concentration ranges (0.5-1.5% polymer and 5-10% solvent) researchgate.net. The use of low concentrations of sorbitan esters, such as sorbitan monooleate, has been shown to result in microcapsules with smoother coats and more uniform particle sizes, a principle likely applicable to sorbitan monolaurate as well researchgate.net. These microcapsules are designed to protect drugs from the environment, stabilize sensitive substances, and enable controlled or prolonged release, thereby improving drug bioavailability researchgate.net. As mentioned in section 4.1.2.2, nanoparticles, including those prepared with sorbitan monolaurate, also serve critical roles in various medical and pharmaceutical applications by improving drug delivery and overcoming biological barriers google.comtaylorandfrancis.comui.ac.idnih.gov.

Excipient Functionality in Pharmaceutical Applications

Sorbitan monolaurate (Span 20) plays a crucial role as an excipient in pharmaceutical formulations, primarily due to its emulsifying and stabilizing properties shreechem.inontosight.aiatamanchemicals.comatamanchemicals.comatamanchemicals.comatamanchemicals.comatamankimya.comcnchemsino.compharmaexcipients.commade-in-china.comncats.io. It is employed in the preparation of creams, ointments, and oral suspensions, where it helps to ensure the uniform distribution of active pharmaceutical ingredients (APIs) shreechem.incnchemsino.compharmaexcipients.com. Its compatibility with other surfactants further broadens its application in complex drug delivery systems shreechem.in. As a non-ionic surfactant, it contributes to the stability of emulsions and suspensions, preventing phase separation and maintaining product integrity over time atamanchemicals.comatamanchemicals.comatamanchemicals.comatamankimya.com. In transdermal drug delivery systems, sorbitan monolaurate has been investigated as a skin permeation enhancer. For instance, studies have shown that pretreatment of porcine skin with sorbitan monolaurate can increase the flux of drugs like sumatriptan taylorandfrancis.comjarcet.com.

Colloidal Systems and Nanotechnology

Sorbitan monolaurate's surface-active properties make it highly valuable in the development and stabilization of various colloidal systems, particularly in nanotechnology.

While traditional Pickering emulsions are stabilized by solid particles, sorbitan monolaurate can influence their stability and properties, often by modifying the wettability of the interfacial particles or by acting as a co-surfactant. Research has shown that sorbitan monolaurate (SML) can act as a demulsifier for water-in-oil (W/O) emulsions stabilized by glycerol (B35011) monostearate (GMS) crystals rsc.orgresearchgate.netnih.gov. SML promotes the transition of GMS crystals from oil-wet to water-wet, thereby reducing their ability to stabilize the initial oil-continuous emulsions rsc.orgresearchgate.netnih.gov. This demulsification effect is attributed to SML's strong affinity to the surface of GMS crystals and the oil-water interface, facilitated by its sterically unhindered polar functional groups researchgate.net. In systems where solid particles are the primary stabilizers, the addition of surfactants like sorbitan monooleate (a related sorbitan ester) can decrease interfacial tension and aid stabilization, suggesting potential interactions between particles and emulsifiers at the interface researchgate.netnih.gov.

Sorbitan monolaurate is utilized in the formulation of lipid nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are increasingly important for drug delivery due to their ability to encapsulate both hydrophilic and lipophilic compounds and enhance bioavailability google.comui.ac.idmdpi.comnih.gov. Sorbitan monolaurate (Span 20) is listed as a non-ionic emulsifier used in the preparation of solid lipid nanoparticles google.com. Polysorbate 20, which is polyoxyethylene (20) sorbitan monolaurate, is also a commonly used non-ionic emulsifier for SLNs ui.ac.idjapsonline.com. These surfactants stabilize the lipid nanoparticles by dispersing the molten lipid matrices in an aqueous medium mdpi.com. The incorporation of amphiphilic compounds like sorbitan derivatives can also be a strategy to increase the payload of hydrophilic drugs within SLNs by modifying the lipid matrix nih.gov.

Table 1: Role of Sorbitan Monolaurate in Lipid Nanocarrier Systems

| Lipid Nanocarrier Type | Function of Sorbitan Monolaurate | Observed Effect/Mechanism | References |

| Solid Lipid Nanoparticles (SLNs) | Emulsifier, Stabilizer | Stabilizes lipid dispersion, prevents aggregation. Can increase payload of hydrophilic drugs by modifying lipid matrix. | google.comui.ac.idmdpi.comnih.govjapsonline.com |

| Nanoemulsions (precursors to NLCs/SLNs) | Surfactant, Co-surfactant | Reduces droplet size, enhances kinetic stability. | beilstein-journals.orggoogle.comresearchgate.netnih.gov |

Biochemical and Life Science Research Applications

Sorbitan monolaurate, particularly its ethoxylated derivative Polyoxyethylene (20) sorbitan monolaurate (Polysorbate 20 or Tween 20), is a widely used non-ionic detergent in biochemical and life science research atamanchemicals.comatamanchemicals.comatamanchemicals.comatamankimya.comlabome.comcreative-biolabs.comgeneall.comfujifilm.com.

One of the primary applications of Polyoxyethylene (20) sorbitan monolaurate (Polysorbate 20) in biochemical research is the solubilization of membrane proteins atamanchemicals.comatamanchemicals.comatamanchemicals.comatamankimya.comlabome.comcreative-biolabs.comfujifilm.comhuji.ac.ilnih.gov. Membrane proteins are often challenging to extract and purify due to their hydrophobic nature and integration within lipid bilayers. As a mild non-ionic detergent, Polysorbate 20 can effectively disrupt lipid-protein and protein-protein associations without altering the biological activity of the proteins, making it suitable for isolating membrane-protein complexes atamanchemicals.comatamanchemicals.comatamankimya.comlabome.comfujifilm.com. It is used for lysing mammalian cells at concentrations typically ranging from 0.05% to 0.5% v/v, often in combination with other detergents, salts, and additives atamanchemicals.comatamanchemicals.comatamankimya.comlabome.com. In immunoassays such as Western blots and ELISAs, Polysorbate 20 is employed as a washing agent to prevent non-specific antibody binding, ensuring cleaner and more accurate results atamanchemicals.comatamanchemicals.comatamanchemicals.comatamankimya.comlabome.com. Studies have also explored its use in combination with other detergents (e.g., ionic-non-ionic mixtures) to enhance the extraction efficiency of difficult-to-solubilize proteins from bacterial pellets nih.gov.

Table 2: Applications of Polyoxyethylene (20) Sorbitan Monolaurate in Protein Research

| Application Area | Specific Function | Concentration/Context | References |

| Membrane Protein Solubilization | Detergent for extraction and isolation | Without altering biological activity | atamanchemicals.comatamanchemicals.comatamankimya.comlabome.comcreative-biolabs.comfujifilm.comnih.gov |

| Cell Lysis | Disruption of mammalian cell membranes | 0.05% to 0.5% v/v, often with other agents | atamanchemicals.comatamanchemicals.comatamankimya.comlabome.com |

| Immunoassays (e.g., Western Blots, ELISAs) | Washing agent to prevent non-specific antibody binding | 0.05% to 0.5% v/v in Tris-buffered saline or PBS | atamanchemicals.comatamanchemicals.comatamanchemicals.comatamankimya.comlabome.com |

| Surface Saturation | Coating polystyrene microplates | Generally combined with proteins like BSA | atamanchemicals.comatamanchemicals.comatamanchemicals.com |

Toxicological and Environmental Considerations

Ecotoxicity and Environmental Fate

Sorbitan (B8754009) monolaurate and related sorbitan esters are considered to be readily biodegradable. scbt.comnih.gov Studies have shown its potential for degradation in marine environments. A study measuring the biochemical oxygen demand of sorbitan monolaurate in seawater found that the substance was biodegraded by 54% over a 28-day period. scbt.com The degradation reached a plateau by day 35 in an extended 7-day test. scbt.com

While specific studies on its degradation in soil systems are limited, research on structurally similar compounds provides relevant insights. scbt.com For instance, sorbitan monooleate was found to be readily degraded (90%) by activated sludge within 100 hours. scbt.comnih.gov Conversely, a study on polyoxyethylene-sorbitan-monolaurate in a soil-free liquid bacterial culture showed limited biodegradation of 17.8% of the initial dose. scbt.comnih.gov

Table 1: Biodegradation Studies of Sorbitan Monolaurate and Related Compounds

| Compound | Environment/Medium | Duration | Biodegradation Rate |

| Sorbitan monolaurate | Seawater | 28 days | 54% |

| Sorbitan monooleate | Activated sludge | 100 hours | 90% |

| Polyoxyethylene-sorbitan-monolaurate | Soil-free liquid culture | Not specified | 17.8% |

The ecotoxicity of sorbitan monolaurate to marine water species is considered to be low. nih.govepa.gov A study conducted according to ISO 14669:1999 tested the toxicity of sorbitan monolaurate on the marine crustacean Acartia tonsa. scbt.comnih.govepa.gov The results indicated a 48-hour median lethal concentration (LC50) value of 452.8 mg/L. scbt.comnih.govepa.gov Other data have reported a 96-hour LC50 of 75 mg/L for the fish species Salmo gairdneri. dntb.gov.ua The U.S. Environmental Protection Agency (EPA) has also noted that sorbitan esters are not acutely toxic to aquatic organisms, with toxicity levels often above the water solubility of the compounds. inchem.org

Table 2: Aquatic Toxicity of Sorbitan Monolaurate

| Organism | Species | Duration | Endpoint | Value |

| Marine Crustacean | Acartia tonsa | 48 hours | LC50 | 452.8 mg/L |

| Fish | Salmo gairdneri | 96 hours | LC50 | 75 mg/L |

The toxicity of sorbitan monolaurate to marine sediment organisms is also very low. nih.govepa.gov A 10-day sediment toxicity test was performed with the intertidal amphipod Corophium volutator. scbt.comepa.gov In this study, sorbitan monolaurate was added to the test system via dried sediment due to its poor solubility. epa.gov The study determined a 10-day LC50 value of 1,141 mg/kg (dry weight) for Corophium volutator in the sediment phase. nih.gov

Table 3: Sediment Toxicity of Sorbitan Monolaurate

| Organism | Species | Duration | Endpoint | Value (dry weight) |

| Marine Amphipod | Corophium volutator | 10 days | LC50 | 1,141 mg/kg |

Mammalian Toxicity Studies

Sorbitan esters, including sorbitan monolaurate, generally exhibit a low order of acute toxicity. inchem.orgnih.gov They are derived from naturally occurring materials and are metabolized back to these constituents: sorbitan and common fatty acids, both of which have low toxicity. nih.gov

Sorbitan monolaurate has a low order of acute oral toxicity. nih.gov Studies in rats have reported oral LD50 values ranging from over 2.9 g/kg to over 39.8 g/kg, with one specific study citing an oral LD50 of 33,600 mg/kg. nih.gov In terms of dermal toxicity, an acute study in guinea pigs revealed an LD50 of >3000 mg/kg of body weight, with no clinical signs or effects observed at gross pathology and histopathology. epa.gov

Table 4: Acute Toxicity of Sorbitan Monolaurate

| Species | Route of Administration | Endpoint | Value |

| Rat | Oral | LD50 | 33,600 mg/kg |

| Rat | Oral | LD50 | >2,900 to >39,800 mg/kg |

| Guinea Pig | Dermal | LD50 | >3,000 mg/kg |

A number of subchronic and chronic oral feeding studies have been conducted for sorbitan monolaurate and related esters. nih.gov A short-term (subchronic) study on sorbitan monolaurate in rats noted effects on the kidneys, including increased weight, which in females was associated with histopathological tubular changes. nih.govnih.gov These effects were attributed to the excretion of large quantities of the sorbitan moiety in the urine. nih.gov

Long-term toxicity studies on the related compound sorbitan monostearate provide further context. In a 2-year feeding study, rats tolerated sorbitan monostearate at dietary concentrations of 5% and 10% with no adverse effects. nih.gov In an 80-week dietary study in mice, the no-observed-adverse-effect-level (NOAEL) for sorbitan monostearate was determined to be 2% of the diet, equivalent to approximately 2,600 mg/kg/day. nih.govnih.gov This NOAEL from the long-term mouse study was used by regulatory bodies to derive a group Acceptable Daily Intake (ADI) for several sorbitan esters, including sorbitan monolaurate. nih.gov

Table 5: Subchronic and Chronic Oral Toxicity Findings

| Compound | Species | Study Duration | Key Findings | NOAEL |

| Sorbitan monolaurate | Rat | Subchronic | Effects on kidney weight and histology. nih.gov | Not specified |

| Sorbitan monostearate | Rat | 2 years | No adverse effects at 10% in diet (approx. 5,000 mg/kg/day). nih.gov | ~5,000 mg/kg/day |

| Sorbitan monostearate | Mouse | 80 weeks | No adverse effects observed at 2% in diet. nih.gov | ~2,600 mg/kg/day |

Reproductive and Developmental Toxicity

Limited reproductive and developmental toxicity data are available for sorbitan monolaurate and its related esters. However, studies on structurally similar compounds provide some insights. In a two-year feeding study with sorbitan monostearate in rats, no adverse effects on gestation or fertility were observed at any dose level (0, 5, and 10% in the diet). At the highest dose of 20%, there was a slight decrease in the survival of newborn animals and maternal lactation. scbt.com

A study on a hydrogenated starch hydrolysate (HSH) mixture, which contains sorbitol, showed no reproductive or developmental effects in rats at concentrations of 18% in drinking water. Given that sorbitan esters are metabolized to sorbitol and fatty acids, which have low toxicity, it is considered unlikely that these esters would pose significant reproductive and developmental toxicity concerns. scbt.com

The European Food Safety Authority (EFSA) ANS Panel noted that while the available reproductive and developmental toxicity studies on sorbitan monostearate have limitations, no adverse effects have been reported. nih.gov A developmental toxicity study on polyoxyethylene sorbitan monolaurate in rats found no adverse effects on prenatal development, with a developmental No Observed Adverse Effect Level (NOAEL) greater than 5000 mg/kg/day. nih.gov

Genotoxicity and Carcinogenicity Assessments

Sorbitan esters have generally been found to be non-genotoxic and non-carcinogenic in various assessments. Sorbitan monostearate tested negative in the Ames assay, a test for mutagenicity. scbt.com Additionally, sorbitan fatty acid C6-10 tetraester did not show any mutagenic effects in the Salmonella in vitro test. scbt.com While a chromosomal aberration assay in Chinese hamster cells with sorbitan stearate (B1226849) produced ambiguous results, sorbitan laurate was not genotoxic to peripheral human lymphocytes in a similar assay. cir-safety.org

Carcinogenicity studies on sorbitan esters have not indicated a carcinogenic potential. In an 80-week dietary study in mice, sorbitan monostearate did not produce adverse effects at a 2% concentration in the diet. scbt.com A long-term carcinogenicity study in rats was considered the key study by the EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS), which found no concern regarding carcinogenicity. europa.eucabidigitallibrary.org One study on mouse skin indicated that sorbitan laurate and sorbitan trioleate acted as co-carcinogens, but another study found that sorbitan oleate (B1233923) and sorbitan trioleate were not tumor promoters. cir-safety.org When applied to mouse skin for 73 weeks, Sorbitan Laurate did not show a carcinogenic effect. cir-safety.org

In Vitro Cytotoxicity and Cell Proliferation Studies

In vitro studies investigating the cytotoxicity of sorbitan monolaurate and related compounds have shown varied results depending on the cell line and concentration. One study on polyoxyethylene (20) sorbitan monolaurate (Tween 20) reported dose- and time-dependent inhibition of cell growth in both human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. nih.gov The study, utilizing MTT, comet, DAPI staining, and DNA fragmentation assays, suggested that Tween 20 can induce apoptosis, or programmed cell death. nih.govnih.gov After a 24-hour treatment with 2 μL/mL of Tween 20, over 90% cell death was observed. nih.gov

These findings indicate that while often considered a safe non-ionic surfactant, at certain concentrations, it can have cytotoxic effects on cells in culture. nih.gov The study observed DNA cleavage and chromatin fragmentation, characteristic of apoptosis, in the treated cells. nih.gov

Safety Assessments and Regulatory Status

Generally Recognized as Safe (GRAS) Status and Regulatory Guidelines

Sorbitan monolaurate and other sorbitan esters are widely used as emulsifiers in food, cosmetics, and pharmaceutical products. scbt.com In the United States, sorbitan monostearate is a food additive permitted for direct addition to food for human consumption and is listed in the Code of Federal Regulations (CFR) Title 21. cornell.edufda.gov The FDA's Substances Added to Food inventory includes sorbitan esters, reflecting their approved use. fda.gov The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that sorbitan esters, including sorbitan laurate, are safe as used in cosmetics. cir-safety.org

Acceptable Daily Intake (ADI) and No Observed Adverse Effect Level (NOAEL) Determinations

Regulatory bodies have established Acceptable Daily Intake (ADI) and No Observed Adverse Effect Level (NOAEL) values for sorbitan esters based on extensive toxicological data. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a group ADI of 0-25 mg/kg body weight for sorbitan esters. nih.gov The Scientific Committee on Food (SCF) initially set a group ADI for sorbitan monolaurate and sorbitan monooleate of 5 mg/kg body weight per day. nih.gov

More recently, the EFSA ANS Panel re-evaluated sorbitan esters and established a group ADI of 10 mg sorbitan/kg body weight per day for sorbitan esters (E 491–495). nih.goveuropa.eu This ADI is equivalent to 21 mg/kg body weight for sorbitan monolaurate. nih.gov

The NOAEL for sorbitan esters has been determined from various studies. A long-term study in rats identified a NOAEL of 5% sorbitan monostearate in the diet, equivalent to 2,500 mg/kg body weight per day. nih.gov Based on kidney lesions in male mice, a NOAEL of 2% for sodium monostearate (corresponding to 2,600 mg/kg bw per day) was identified. nih.gov In a 90-day study in Wistar rats, the NOAEL for sorbitan monolaurate was determined to be 2,100 mg/kg bw/day for males and 2,300 mg/kg bw/day for females. nih.gov A developmental toxicity study on polyoxyethylene sorbitan monolaurate in rats established a maternal NOAEL of 500 mg/kg/day and a developmental NOAEL greater than 5000 mg/kg/day. nih.gov

Interactive Data Table: ADI and NOAEL for Sorbitan Esters

| Regulatory Body/Study | Compound(s) | ADI (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings |

| JECFA | Sorbitan Esters (group) | 0-25 | - | Group ADI for sorbitan esters. nih.gov |

| SCF | Sorbitan monolaurate & monooleate | 5 | - | Initial group ADI. nih.gov |

| EFSA ANS Panel | Sorbitan Esters (E 491-495) | 10 (as sorbitan) | - | Re-evaluated group ADI. nih.goveuropa.eu |

| Long-term rat study | Sorbitan monostearate | - | 2,500 | Based on a 2-year feeding study. nih.gov |

| 80-week mouse study | Sodium monostearate | - | 2,600 | Based on kidney lesions. nih.gov |

| 90-day rat study | Sorbitan monolaurate | - | 2,100 (male), 2,300 (female) | - |

| Developmental toxicity rat study | Polyoxyethylene sorbitan monolaurate | - | 500 (maternal), >5000 (developmental) | No adverse effects on prenatal development. nih.gov |

Emerging Research and Future Directions

Enhancing Efficiency and Expanding Applications in Green Technologies

Sorbitan (B8754009) monolaurate is increasingly recognized for its potential in green technologies due to its inherent biodegradability and favorable environmental profile. shreechem.inatamanchemicals.com Current research is exploring its enhanced efficiency and expanded applications in areas such as biodegradable packaging and eco-friendly cosmetics, aligning with the growing demand for sustainable and natural ingredients. shreechem.inacs.org

One significant area of application is in the development of cleaner energy solutions. Sorbitan monolaurate has been employed as a surfactant in the preparation of biofuel-water nanoemulsions. Studies have shown that its incorporation can contribute to the mitigation of harmful environmental emissions from internal combustion engines. For instance, in diesel engines, emulsion fuels prepared with sorbitan monolaurate have demonstrated improved performance characteristics and reduced emissions. researchgate.net

Development of Novel Derivatives and Blends with Modified Properties

The versatility of sorbitan monolaurate is further extended through the development of novel derivatives and strategic blending with other compounds to achieve tailored properties. Sorbitan monolaurate is frequently blended with polysorbates, such as Polysorbate 20 (Tween 20), Polysorbate 60 (Tween 60), or Polysorbate 80 (Tween 80), to attain optimal Hydrophilic-Lipophilic Balance (HLB) values for specific applications. atamanchemicals.com Polysorbate 20 itself is a polyoxyethylene derivative of sorbitan monolaurate. researchgate.net

Recent research has focused on synthesizing novel pH-sensitive derivatives of Polysorbate 20, including those modified with glycine (B1666218) (TW20-GLY), N-methyl-glycine (TW20-MMG), and N,N-dimethyl-glycine (TW20-DMG). These derivatives have demonstrated the ability to form pH-sensitive vesicles, which are crucial for advanced drug delivery systems. researchgate.net

Furthermore, studies investigate the synergistic effects of sorbitan monolaurate when mixed with other surfactants, such as sodium lauroylsarcosinate, to enhance skin permeability for topical drug delivery. researchgate.net Blending sorbitan monolaurate with other sorbitan esters, like sorbitan monopalmitate or sorbitan monooleate, allows for precise modification of emulsion properties, including HLB values, which is critical for dermatological and other formulations. mdpi.com In biofuel applications, the addition of sorbitan monooleate (SMO) to biodiesel has been shown to improve flow properties, specifically reducing cloud points (CP) and cold filter plugging points (CFPP), thereby enhancing its performance as an alternative energy source. esdm.go.id

The following table highlights some examples of sorbitan monolaurate blends and derivatives with their modified properties:

| Blend/Derivative | Co-Ingredient/Modification | Modified Property/Application | Research Finding |

| Blends with Polysorbates | Polysorbate 20, 60, 80 | Optimal HLB values for emulsions | Used to achieve desired oil-in-water or water-in-oil emulsion stability. atamanchemicals.com |

| pH-sensitive Polysorbate 20 Derivatives | Glycine, N-methyl-glycine, N,N-dimethyl-glycine | pH-sensitive vesicles for drug delivery | Efficient drug delivery systems for human hepatoblastoma cells. researchgate.net |

| Blends with Sodium Lauroylsarcosinate | Sodium lauroylsarcosinate | Enhanced skin permeability | Synergistic effects observed in drug permeation studies. researchgate.net |

| Niosomes with Poloxamer 184 | Poloxamer 184, Cholesterol | Improved entrapment efficiency, dissolution profile | 90.5% entrapment efficiency for diacerein, smaller particle sizes, better stability. researchgate.net |

| Biofuel Emulsions | Sorbitan monooleate | Improved flow properties (CP, CFPP) | Addition of 0.10%-1% SMO reduced CP by 4.8°C and CFPP by 2°C in biodiesel. esdm.go.id |

Advanced Characterization Techniques for Complex Formulations

The characterization of complex formulations containing sorbitan monolaurate and its derivatives, particularly polysorbates, presents challenges due to the presence of numerous similar components, variations in carbon number, and ethylene (B1197577) oxide distribution. acs.org To overcome these complexities, advanced analytical techniques are being employed.

Mass spectrometry-based approaches, such as atmospheric pressure solids analysis probe and ion mobility integrated into MALDI-MS/MS, are utilized for rapid determination of individual ester content and for categorizing major, minor, and trace ingredients. These techniques allow for the separation of components with identical molecular mass, providing a high level of structural detail. acs.org

For formulations involving skin permeation, Fourier transform-infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to investigate the interactions between surfactants and the solvent system, as well as their effects on skin constituents. researchgate.net In the development of niosomal drug delivery systems, transmission electron microscopy (TEM) provides visual confirmation of well-defined spherical vesicles. researchgate.net Additionally, physicochemical characteristics like particle size, polydispersity index (PDI), and zeta potential are routinely measured to assess the quality and stability of niosomal and liposomal formulations. researchgate.netnih.gov Rheological properties, including viscosity and shear stress, are evaluated in gel formulations to understand their physical behavior and stability. researchgate.net Small angle X-ray scattering (SAXS) is crucial for determining the mesophases formed in liquid crystalline formulations, which impacts drug release kinetics. kinampark.com Drug content in release media is often quantified using high-performance liquid chromatography (HPLC). kinampark.com

Targeted Drug Delivery Research and Therapeutic Efficacy

Sorbitan monolaurate (Span 20) is a key component in the development of advanced drug delivery systems, particularly niosomes and liposomes, aimed at improving therapeutic efficacy and targeted delivery. rjptonline.org Niosomes formulated with sorbitan monolaurate offer several advantages, including enhanced cellular uptake, improved drug permeability through the skin, and the potential to reduce drug toxicity and side effects while increasing bioavailability. rjptonline.org

Research has demonstrated the effectiveness of niosomal formulations incorporating sorbitan monolaurate and poloxamer 184 for poorly soluble drugs like diacerein. These formulations exhibited significantly improved entrapment efficiencies, reaching up to 90.5%, along with smaller particle sizes and enhanced dissolution profiles compared to the pure drug. researchgate.net

In the context of skin cancer therapy, sorbitan monolaurate-containing liposomes have shown promising results. Studies indicate that these liposomes can enhance the cytotoxicity against skin cancer cells and significantly increase the skin penetration of hydrophilic drugs such as 5-Fluorouracil (B62378) (5-FU), especially when combined with microneedling pretreatment. nih.gov

Polyoxyethylene sorbitan monolaurate (Polysorbate 20), a derivative, is widely employed as a physical stabilizing agent in various pharmaceutical formulations, particularly with lipidic nanocarriers in drug delivery systems. nih.govmdpi.com Furthermore, sorbitan monolaurate 20 has been reported to increase the permeation rate of drugs like diclofenac (B195802) diethylamine (B46881) by 30%, highlighting its role as a skin permeation enhancer in transdermal patches. researchgate.net

The following table summarizes key findings in targeted drug delivery research:

| Drug Delivery System | Key Components (including Sorbitan Monolaurate) | Model Drug | Key Findings |

| Niosomes | Sorbitan monolaurate (Span 20), Cholesterol, Poloxamer 184, Dicetyl phosphate | Diacerein (poorly soluble) | Entrapment efficiency up to 90.5%; improved dissolution profiles; smaller particle sizes and better long-term stability with increased cholesterol. researchgate.net |

| Liposomes | Sorbitan monolaurate (Span 20) | 5-Fluorouracil (5-FU) | Enhanced skin cancer cell cytotoxicity (IC50 values decreased); increased skin penetration of 5-FU (e.g., 5018.05 ng/cm² with microneedling vs. 2585.49 ng/cm² passive). nih.gov |

| Transdermal Patches | Sorbitan monolaurate 20 | Diclofenac diethylamine | Increased permeation rate by 30%. researchgate.net |

| pH-sensitive Vesicles | Polysorbate 20 derivatives (TW20-GLY, TW20-MMG, TW20-DMG) | N/A (model systems) | Efficient drug delivery systems for human hepatoblastoma cells. researchgate.net |

Environmental Impact Mitigation and Sustainability Studies

Sorbitan monolaurate is recognized for its favorable environmental profile, primarily due to its biodegradability, which contributes to a reduced environmental footprint compared to many synthetic emulsifiers. shreechem.inatamanchemicals.comepa.goveuropa.eu Numerous studies confirm that sorbitan monolaurate and structurally related compounds are readily biodegradable in the environment. epa.goveuropa.euresearchgate.net

The European Food Safety Authority (EFSA) FEEDAP Panel has concluded that the risk of sorbitan monolaurate to both terrestrial and aquatic environments is unlikely, indicating no safety concerns under established conditions of use. europa.euresearchgate.netatamanchemicals.com This low ecotoxicity is consistent with the very low acute toxicity observed in sorbitan esters. epa.goveuropa.euresearchgate.net

Beyond its inherent biodegradability, sorbitan monolaurate is being explored for its role in active environmental mitigation strategies. For instance, it is utilized as a surfactant in the formulation of biofuel-water nanoemulsions, which are designed to reduce harmful emissions from engines, thereby contributing to cleaner air. researchgate.net Ongoing research also focuses on developing more eco-friendly variants of polysorbates, which are derivatives of sorbitan monolaurate, by exploring bio-based feedstocks to lessen reliance on petroleum-derived chemicals. atamanchemicals.com The chemical structure of sorbitan monolaurate inherently combines a strong environmental profile with the functional properties required for its diverse applications, positioning it as a sustainable choice in various industries. atamanchemicals.com

Q & A

Q. What are the key physicochemical properties of sorbitan monolaurate critical for its role as an emulsifier in pharmaceutical formulations?

Sorbitan monolaurate (C₁₈H₃₄O₆) exhibits a density of ~1.032 g/mL at 25°C and a boiling point of ~401°C, with lipophilic affinity enabling integration into lipid-based systems . Its solubility varies: miscible in polar solvents (e.g., ethanol) but limited in cold water due to hydrophobic interactions. These properties necessitate protocols like phase diagram analysis to optimize emulsification efficiency in drug formulations. Researchers should quantify solubility thresholds using turbidimetry and monitor thermal stability via differential scanning calorimetry (DSC) .

Q. How can researchers accurately identify and differentiate sorbitan monolaurate from related compounds like polysorbates?

Sorbitan monolaurate (CAS 1338-39-2, Span 20) is the non-ethoxylated form, whereas polysorbates (e.g., Tween 20, CAS 9005-64-5) are ethoxylated derivatives . Differentiation requires analytical techniques:

- FT-IR spectroscopy to detect ether linkages in polysorbates.

- Hydroxyl value titration to quantify free hydroxyl groups, which decrease with ethoxylation . Always cross-reference CAS numbers and structural descriptors in chemical databases to avoid misidentification.

Q. What standardized protocols are recommended for assessing the solubility and stability of sorbitan monolaurate in aqueous and lipid-based systems?

- Solubility testing : Use shake-flask methods with HPLC quantification across solvents (e.g., water, oils) at 25°C and 37°C to simulate physiological conditions .

- Stability studies : Conduct accelerated stability testing (40°C/75% RH) over 1–3 months, monitoring degradation via LC-MS for lauric acid byproducts .

- Emulsion stability : Employ dynamic light scattering (DLS) to track droplet size changes under stress conditions (e.g., centrifugation) .

Advanced Research Questions

Q. What experimental strategies are effective in resolving discrepancies between in vitro cytotoxicity and in vivo safety profiles of sorbitan monolaurate?

In vitro cytotoxicity (e.g., 83–88% cell viability loss at ≥150 µg/mL) may arise from precipitation artifacts in culture media . To reconcile with in vivo

Q. How does the molecular architecture of sorbitan monolaurate influence its interaction with lipid bilayers in drug delivery systems?

The monoesterified lauric acid chain (C12) embeds into lipid bilayers, while hydroxyl groups anchor the aqueous phase, enabling stable micelle formation. Methodological approaches:

- Molecular dynamics simulations to model bilayer penetration depth.

- Fluorescence anisotropy to measure membrane fluidity changes induced by surfactant incorporation .

- Cryo-TEM for visualizing micelle morphology in lipid-rich environments .

Q. What advanced analytical techniques are required to quantify sorbitan monolaurate degradation products in long-term stability studies?

- HPLC-ELSD (evaporative light scattering detection) to separate non-volatile degradation products (e.g., sorbitan, lauric acid).

- GC-MS for volatile byproducts like polyethylene glycol (if ethoxylated derivatives are present).

- NMR spectroscopy to track ester bond hydrolysis kinetics under varying pH/temperature conditions .

Q. What methodological considerations are critical when designing studies to evaluate the environmental persistence of sorbitan monolaurate in aquatic ecosystems?

- Biodegradation assays : Use OECD 301F (ready biodegradability) protocols, noting >60% degradation within 28 days .

- Ecotoxicity testing : Follow ISO 6341 for Daphnia magna acute toxicity (EC₅₀ >100 mg/L) and sediment toxicity assays with Chironomus riparius .

- Fate modeling : Incorporate log Kow (2.8) and water solubility (0.1 g/L at 25°C) to predict bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.